molecular formula C14H25NO4 B11852970 tert-butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

tert-butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

Cat. No.: B11852970
M. Wt: 271.35 g/mol
InChI Key: WPLPYQYHVZXYLU-QYNFOATHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a tert-butyl ester functional group. Its stereochemistry is defined by the (4aR,8aS) configuration, indicating the specific spatial arrangement of atoms within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor compound, followed by esterification and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

tert-Butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the tert-butyl ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-6-carboxylate
  • tert-Butyl (4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate

Uniqueness

tert-Butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl (4aR,8aS)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h9-12,16-17H,4-8H2,1-3H3/t9-,10-,11?,12?/m1/s1

InChI Key

WPLPYQYHVZXYLU-QYNFOATHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC(C(C[C@@H]2C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(C(CC2C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.